molecular formula C8H8F2O B2712793 2-(3,5-Difluorophenyl)ethanol CAS No. 467223-90-1

2-(3,5-Difluorophenyl)ethanol

Cat. No.: B2712793
CAS No.: 467223-90-1
M. Wt: 158.148
InChI Key: XDZLMMDJKWJEJF-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and an ethanol group attached to the 2 position. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 2-(3,5-Difluorophenyl)ethanol are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the specific effects of this compound at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)ethanol typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,5-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3,5-Difluorobenzaldehyde or 3,5-difluorobenzoic acid.

    Reduction: 2-(3,5-Difluorophenyl)ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Difluorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethanol
  • 2-(2,4-Difluorophenyl)ethanol
  • 2-(3,4-Difluorophenyl)ethanol

Uniqueness

2-(3,5-Difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation.

Properties

IUPAC Name

2-(3,5-difluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZLMMDJKWJEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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